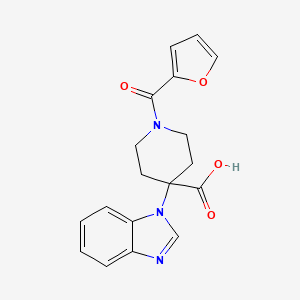
3,4-difluoro-N-(4-methyl-2-pyridinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-difluoro-N-(4-methyl-2-pyridinyl)benzenesulfonamide, also known as DFPBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. DFPBS is a sulfonamide derivative that has been studied for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(4-methyl-2-pyridinyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide and water into bicarbonate and protons. Inhibition of carbonic anhydrase can lead to a decrease in bicarbonate production and an increase in carbon dioxide levels, which can have various physiological effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to exhibit anti-cancer effects by inducing apoptosis in cancer cells. Additionally, this compound has been shown to exhibit anti-bacterial effects by inhibiting the growth of various bacterial strains.
Advantages and Limitations for Lab Experiments
3,4-difluoro-N-(4-methyl-2-pyridinyl)benzenesulfonamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. This compound is also soluble in various solvents, making it suitable for use in a variety of experimental setups. However, this compound also has some limitations. It can be toxic at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of 3,4-difluoro-N-(4-methyl-2-pyridinyl)benzenesulfonamide. One potential direction is the development of this compound derivatives with improved pharmacological properties. Another potential direction is the study of this compound in combination with other therapeutic agents to enhance its efficacy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 3,4-difluoro-N-(4-methyl-2-pyridinyl)benzenesulfonamide involves the reaction of 3,4-difluoroaniline with 4-methyl-2-pyridinecarboxaldehyde in the presence of sulfuric acid. The resulting product is then treated with chlorosulfonic acid to form the sulfonamide derivative of this compound. The synthesis of this compound has been optimized to achieve high yield and purity, making it suitable for use in scientific research.
Scientific Research Applications
3,4-difluoro-N-(4-methyl-2-pyridinyl)benzenesulfonamide has been studied extensively for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been studied for its potential as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in many physiological processes.
properties
IUPAC Name |
3,4-difluoro-N-(4-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2S/c1-8-4-5-15-12(6-8)16-19(17,18)9-2-3-10(13)11(14)7-9/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROXQMROTFIROF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-chloro-2-thienyl)sulfonyl]indoline](/img/structure/B5340055.png)
![1-methyl-N-[(3R*,4R*)-4-(1-piperidinyl)tetrahydro-3-furanyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5340070.png)
![N-[(2E)-3-phenylprop-2-en-1-yl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B5340084.png)
![1-{[1-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methyl}pyrrolidin-2-one](/img/structure/B5340088.png)
![2-isobutyl-6-(3-pyridin-3-ylpropanoyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5340091.png)
![N-methyl-N-[3-(2-methyl-4-phenylpiperazin-1-yl)-3-oxopropyl]methanesulfonamide](/img/structure/B5340098.png)
![2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N,N-diethylacetamide](/img/structure/B5340104.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5340107.png)
![N-cyclopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5340121.png)

![N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5340138.png)

![2-{4-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenoxy}-N-phenylacetamide](/img/structure/B5340152.png)